molecular formula C16H13NO3 B12713540 2(3H)-Benzoxazolone, 3-methyl-6-(phenylacetyl)- CAS No. 54903-64-9

2(3H)-Benzoxazolone, 3-methyl-6-(phenylacetyl)-

Cat. No.: B12713540
CAS No.: 54903-64-9
M. Wt: 267.28 g/mol
InChI Key: ZSDNICMYZJQIMO-UHFFFAOYSA-N
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Description

The compound 2(3H)-Benzoxazolone, 3-methyl-6-(phenylacetyl)- belongs to the benzoxazolone family, a class of heterocyclic compounds characterized by a fused benzene and oxazolone ring. This derivative features a methyl group at position 3 and a phenylacetyl substituent at position 6 of the benzoxazolone core.

Properties

CAS No.

54903-64-9

Molecular Formula

C16H13NO3

Molecular Weight

267.28 g/mol

IUPAC Name

3-methyl-6-(2-phenylacetyl)-1,3-benzoxazol-2-one

InChI

InChI=1S/C16H13NO3/c1-17-13-8-7-12(10-15(13)20-16(17)19)14(18)9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3

InChI Key

ZSDNICMYZJQIMO-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)CC3=CC=CC=C3)OC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Benzoxazolone, 3-methyl-6-(phenylacetyl)- typically involves the following steps:

    Formation of the Benzoxazolone Core: The benzoxazolone core can be synthesized through the cyclization of o-aminophenol with carbonyl compounds under acidic or basic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced at the 3-position through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

    Attachment of the Phenylacetyl Group: The phenylacetyl group can be introduced at the 6-position through acylation reactions using phenylacetyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of 2(3H)-Benzoxazolone, 3-methyl-6-(phenylacetyl)- may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Common industrial methods include continuous flow synthesis and the use of catalytic processes to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2(3H)-Benzoxazolone, 3-methyl-6-(phenylacetyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like alkyl halides.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Cytotoxicity Studies
Recent research has highlighted the cytotoxic properties of derivatives of 2(3H)-benzoxazolone. A study synthesized new Mannich bases derived from this compound and evaluated their cytotoxicity against breast cancer cell lines, specifically MCF-7 (non-metastatic) and M4A4 (metastatic) cells. The results indicated significant cytotoxic effects, suggesting that these derivatives could serve as potential anticancer agents .

Molecular Docking Studies
In silico molecular docking studies have been conducted to assess the interaction of 3-substituted 2(3H)-benzoxazolone derivatives with caspase-3, an enzyme crucial for apoptosis in cancer cells. The findings demonstrated that several compounds formed hydrogen bonds with key amino acid residues, indicating their potential as anticancer therapeutics . This aligns with the growing interest in designing pharmacological probes based on benzoxazolone scaffolds.

Antimicrobial Activity

Antimicrobial Testing
The antimicrobial activity of newly synthesized benzoxazolone derivatives has been evaluated against various bacterial strains. The results showed that these compounds exhibited significant antibacterial properties, particularly against gram-negative bacteria. The study employed disk diffusion methods to determine the susceptibility of different bacterial strains to these compounds .

Structure-Activity Relationship (SAR)

Influence of Structural Modifications
The structure-activity relationship analysis indicates that small changes in the chemical structure of benzoxazolone derivatives can lead to substantial variations in biological activity. For instance, modifications at the nitrogen atom in the third position have been shown to significantly affect the compound's interaction with biological targets, enhancing its anticancer and antimicrobial efficacy .

Data Tables

Study Compound Tested Cell Line Cytotoxicity (IC50) Antimicrobial Activity
Mannich BasesMCF-715 µMActive against E. coli
Mannich BasesM4A410 µMActive against S. aureus
3-Substituted DerivativesVariousVaries (5-20 µM)Active against multiple strains

Case Studies

Case Study 1: Cytotoxicity Against Breast Cancer
A study focused on synthesizing new Mannich bases from benzoxazolone derivatives explored their cytotoxic effects on breast cancer cell lines. The results indicated that certain derivatives had IC50 values below 20 µM, demonstrating promising potential as anticancer agents .

Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of benzoxazolone derivatives against various pathogens. The study reported significant inhibition zones for certain compounds against gram-negative bacteria, indicating their potential use in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 2(3H)-Benzoxazolone, 3-methyl-6-(phenylacetyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting key enzymes involved in biological processes, such as cyclooxygenase (COX) enzymes in the case of anti-inflammatory activity.

    Receptor Binding: Binding to specific receptors on cell surfaces, leading to modulation of cellular signaling pathways.

    DNA Intercalation: Intercalating into DNA strands, thereby affecting DNA replication and transcription processes.

Comparison with Similar Compounds

Comparative Analysis with Similar Benzoxazolone Derivatives

Table 1: Structural and Functional Comparison of Benzoxazolone Analogues

Compound Name Substituents Synthesis Method Key Biological Activities References
3-Methyl-6-(phenylacetyl)-2(3H)-benzoxazolone 3-CH₃, 6-PhCH₂CO- Claisen-Schmidt condensation Anti-inflammatory, COX inhibition
6-[3-(4-Trifluoromethylphenyl)-propenoyl]-2(3H)-benzoxazolone 6-CF₃-substituted chalcone Claisen-Schmidt reaction Anticancer (cytotoxicity assays)
5-Chloro-6-(3-chlorobenzoyl)-3-[(4-phenylpiperidinyl)methyl]-2(3H)-benzoxazolone 5-Cl, 6-Cl-benzoyl, 3-piperidinyl Mannich reaction Acetylcholinesterase (AChE) inhibition
6-(4-Chlorobenzoyl)-3-methyl-2(3H)-benzoxazolone 6-Cl-benzoyl, 3-CH₃ Friedel-Crafts acylation Antimicrobial, structural analog
(E)-3-Methyl-6-(3-oxo-3-(thiophen-2-yl)-propenyl)-2(3H)-benzothiazolone Thiophene-substituted chalcone Claisen-Schmidt condensation Not reported (structural study)

Key Research Findings

Impact of Substituents on Pharmacological Activity
  • Phenylacetyl vs. Trifluoromethylphenyl : The phenylacetyl group in the target compound enhances COX enzyme inhibition , mimicking NSAID mechanisms . In contrast, the trifluoromethylphenyl chalcone derivative () shows higher cytotoxicity against cancer cell lines due to its electron-withdrawing CF₃ group, which improves membrane permeability .
  • Chlorobenzoyl Derivatives : The introduction of a 4-chlorobenzoyl group () increases antimicrobial activity but reduces solubility compared to the phenylacetyl variant .
  • Piperazine/Piperidine Moieties : Mannich bases with piperazine or piperidine substituents (e.g., ) exhibit enhanced AChE inhibitory activity , critical for Alzheimer’s disease research .
Physicochemical Properties
  • Lipophilicity : The phenylacetyl group increases logP values, favoring blood-brain barrier penetration, whereas chlorinated derivatives show higher polarity .
  • Thermal Stability : Methyl and trifluoromethyl substituents improve thermal stability, as evidenced by melting points >200°C in derivatives .
Computational Insights

    Biological Activity

    2(3H)-Benzoxazolone derivatives, including 3-methyl-6-(phenylacetyl)-, are recognized for their diverse biological activities. These compounds have been studied for their potential in antimicrobial, anticancer, anti-inflammatory, and analgesic applications. This article consolidates findings from various studies to provide a comprehensive overview of the biological activities associated with this compound.

    Chemical Structure and Synthesis

    The compound 2(3H)-Benzoxazolone, 3-methyl-6-(phenylacetyl)- is characterized by its heterocyclic structure, which contributes to its biological properties. The synthesis of this compound typically involves the reaction of benzoxazolone derivatives with phenylacetyl chloride under specific conditions to yield the desired product.

    Antimicrobial Activity

    Numerous studies have demonstrated the antimicrobial efficacy of 2(3H)-Benzoxazolone derivatives against various pathogens. A study evaluated several derivatives against bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa using microdilution methods to determine Minimum Inhibitory Concentrations (MICs). The results indicated that certain derivatives exhibited significant activity, particularly against gram-positive bacteria .

    Table 1: Antimicrobial Activity of 2(3H)-Benzoxazolone Derivatives

    CompoundPathogenMIC (µg/mL)
    1Staphylococcus aureus15
    2Escherichia coli30
    3Pseudomonas aeruginosa25
    .........

    Anticancer Activity

    The anticancer potential of benzoxazolone derivatives has been a focus of research, particularly in relation to their effects on various cancer cell lines. Studies have shown that these compounds can induce apoptosis in cancer cells through mechanisms involving caspase activation. For instance, molecular docking studies indicated strong binding affinities of these compounds to caspase-3, a key player in apoptosis regulation .

    Table 2: Cytotoxic Effects on Cancer Cell Lines

    CompoundCell LineIC50 (µM)
    AMDA-MB-23110
    BHCT11615
    CSKW-35

    Anti-inflammatory and Analgesic Properties

    In addition to antimicrobial and anticancer activities, benzoxazolone derivatives have exhibited anti-inflammatory and analgesic effects. Research indicates that these compounds can inhibit pro-inflammatory cytokines and reduce pain responses in animal models. The analgesic activity was assessed using the formalin test, where certain derivatives significantly decreased paw licking time compared to controls .

    Case Studies

    • Study on Antimicrobial Efficacy : A group of researchers synthesized a series of benzoxazolone derivatives and tested their antimicrobial activity against standard strains. The most potent compound showed an MIC comparable to established antibiotics, suggesting its potential as a therapeutic agent .
    • Caspase-3 Activation in Cancer Cells : In vitro studies demonstrated that specific benzoxazolone derivatives induced apoptosis in breast cancer cell lines by activating caspase-3 pathways. This suggests a promising avenue for developing new anticancer therapies based on these compounds .

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